Ammonium, (3-methylcarbamoyloxy-m-tolyl)trimethyl-, iodide

Description

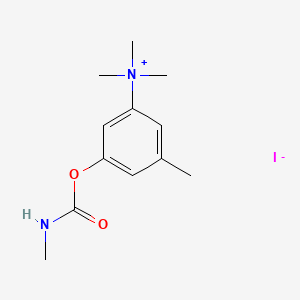

Ammonium, (3-methylcarbamoyloxy-m-tolyl)trimethyl-, iodide (CAS 64050-11-9), also known as the methiodide of N-methylurethane of 4-dimethylamino-o-cresol, is a quaternary ammonium iodide derivative. Its structure features a trimethylammonium group attached to a meta-tolyl ring substituted with a methylcarbamoyloxy moiety at the 3-position. This compound is of interest due to its structural complexity, combining a charged ammonium center with a carbamate-functionalized aromatic system. Its synthesis typically involves quaternization of a tertiary amine precursor with methyl iodide, followed by purification via recrystallization .

Properties

CAS No. |

64050-11-9 |

|---|---|

Molecular Formula |

C12H19IN2O2 |

Molecular Weight |

350.20 g/mol |

IUPAC Name |

trimethyl-[3-methyl-5-(methylcarbamoyloxy)phenyl]azanium;iodide |

InChI |

InChI=1S/C12H18N2O2.HI/c1-9-6-10(14(3,4)5)8-11(7-9)16-12(15)13-2;/h6-8H,1-5H3;1H |

InChI Key |

XXNORFZHPIWSBW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)OC(=O)NC)[N+](C)(C)C.[I-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trimethyl-[3-methyl-5-(methylcarbamoyloxy)phenyl]azanium iodide typically involves the reaction of 3-methyl-5-(methylcarbamoyloxy)phenylamine with methyl iodide in the presence of a base. The reaction conditions often include:

Solvent: Anhydrous acetone or acetonitrile

Temperature: Room temperature to 50°C

Reaction Time: 12-24 hours

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Reactors: Large-scale reactors with precise temperature and pressure control

Purification: Crystallization or recrystallization to obtain high-purity product

Quality Control: Analytical techniques such as HPLC and NMR to ensure product quality

Chemical Reactions Analysis

Types of Reactions

Trimethyl-[3-methyl-5-(methylcarbamoyloxy)phenyl]azanium iodide undergoes various chemical reactions, including:

Oxidation: Can be oxidized using oxidizing agents like potassium permanganate

Reduction: Reduction reactions using reducing agents like sodium borohydride

Substitution: Nucleophilic substitution reactions with halides

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium

Reduction: Sodium borohydride in methanol

Substitution: Alkyl halides in the presence of a base

Major Products

Oxidation: Formation of corresponding carboxylic acids

Reduction: Formation of amines

Substitution: Formation of substituted phenyl derivatives

Scientific Research Applications

Trimethyl-[3-methyl-5-(methylcarbamoyloxy)phenyl]azanium iodide is used in various scientific research fields, including:

Chemistry: As a reagent in organic synthesis and catalysis

Biology: In studies involving enzyme inhibition and protein interactions

Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of trimethyl-[3-methyl-5-(methylcarbamoyloxy)phenyl]azanium iodide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It can also interact with cell membrane receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Trimethyl(4-iodophenyl)ammonium iodide

- Structure : Features a hypervalent iodine atom bonded to the aromatic ring.

- Key Difference : The iodine in this compound participates in weak hypervalent bonding, unlike the methylcarbamoyloxy-substituted iodine in the target compound. This structural distinction alters electronic properties and reactivity .

- Synthesis : Prepared from 4-iodo-N,N-dimethylaniline and methyl iodide, analogous to the target compound’s synthesis but lacking the carbamate group .

Isopropamide iodide

- Structure : (3-carbamoyl-3,3-diphenylpropyl)diisopropylmethylammonium iodide.

- Key Difference : Contains a diphenylpropylcarbamoyl group and diisopropylmethyl substituents, contrasting with the meta-tolyl and methylcarbamoyloxy groups in the target compound. This results in differing steric and electronic profiles, influencing biological activity .

3-Aminophenyltrimethylammonium iodide

- Structure: A simpler analogue with an amino group at the 3-position of the aromatic ring.

- Key Difference: The absence of the methylcarbamoyloxy group reduces hydrolytic stability and alters solubility. This compound is more polar due to the free amino group .

Physicochemical Properties

| Property | Target Compound | Trimethyl(4-iodophenyl)ammonium iodide | 3-Aminophenyltrimethylammonium iodide |

|---|---|---|---|

| Water Solubility | Moderate (carbamate reduces polarity) | Low (hydrophobic iodine substituent) | High (polar amino group) |

| Stability | Hydrolytically sensitive | Stable (hypervalent bonding) | Sensitive to oxidation (amino group) |

| Melting Point | Not reported | Not reported | >200°C (decomposes) |

Physiological Activity

- Target Compound: Limited data, but quaternary ammonium iodides generally exhibit neuromuscular effects. The methylcarbamoyloxy group may modulate toxicity compared to simpler analogues .

- Tetraethyl-/Tetramethylammonium Iodides: Known for potent paralyzing action on nerves due to strong depolarizing effects. The target compound’s aromatic substituents likely reduce this activity .

- Phenylcarbamylcholine Iodide : A structurally related carbamate-containing ammonium iodide used in cholinergic studies. The target compound’s meta-substitution may alter receptor binding specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.